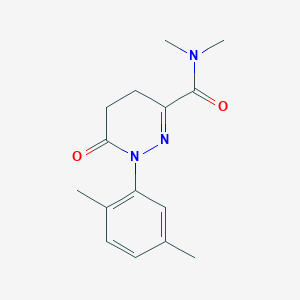
4-(butan-2-ylsulfamoyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butan-2-ylsulfamoyl)-N-methylbenzamide, also known as BIS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been used to study the role of sulfonamide derivatives in the treatment of Alzheimer's disease. Additionally, this compound has been used to study the mechanism of action of sulfonamide derivatives in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition leads to a decrease in the growth of cancer cells and has been suggested as a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the growth of cancer cells by inhibiting the activity of carbonic anhydrase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to decrease the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has several advantages for lab experiments. It has a high yield of synthesis, making it an accessible compound for scientific research. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, this compound also has limitations for lab experiments. It is a sulfonamide derivative, which can have potential side effects on the body. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential use in scientific research.
Zukünftige Richtungen
There are several future directions for the use of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide in scientific research. One potential direction is the study of its role in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects on the body. The use of this compound in combination with other compounds may also be a potential avenue for future research. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable compound for studying various diseases.
Synthesemethoden
The synthesis of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide involves the reaction of N-methylbenzamide with butan-2-ylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain a white solid. The yield of the synthesis is typically high, making this compound an accessible compound for scientific research.
Eigenschaften
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)11-7-5-10(6-8-11)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXCMTOJMLXHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)


![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
